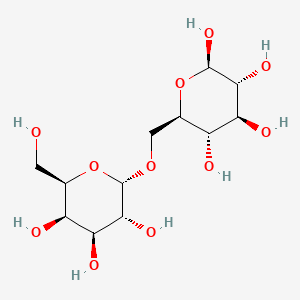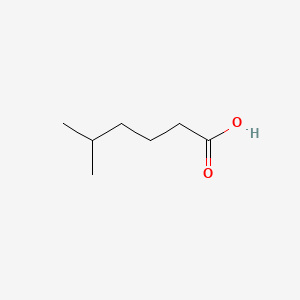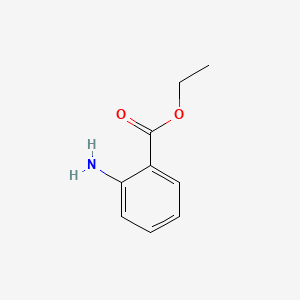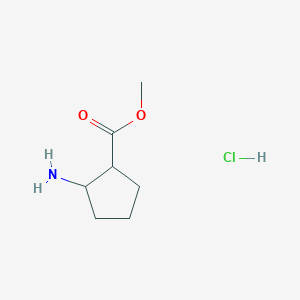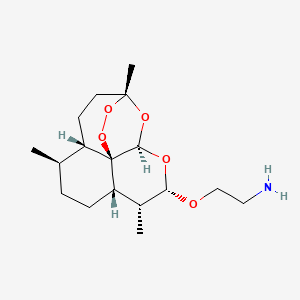
beta-Aminoarteether
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of beta-aminoketones, a group to which beta-Aminoarteether belongs, can be categorized by Mannich reactions via catalytic, non-catalytic, and one-pot procedures . The synthesis of the investigated compounds is accomplished by condensation reactions, from propargylic alcohols, reductive hydroamination, alkylation, carbonylative coupling, and acid hydrolysis of metal complexes .Molecular Structure Analysis
The molecular structure of beta-Aminoarteether is characterized by a formula of C17H29NO5 . It has a net charge of 0, an average mass of 327.41590, and a mono-isotopic mass of 327.20457 . The InChI and SMILES strings provide a textual representation of the molecule’s structure .Wissenschaftliche Forschungsanwendungen
Immunomodulatory Effects
Beta-aminoarteether, particularly as a derivative of artemisinin, has been studied for its immunosuppressive effects. Research demonstrates that beta-aminoarteether maleate (SM934) can significantly inhibit the proliferation of splenocytes and T cell activation both in vitro and in vivo. These findings indicate its potential as a therapeutic agent for immune-related diseases (Hou et al., 2009).
Role in Cancer Chemotherapy
Beta-amino acids, which include compounds like beta-aminoarteether, play a crucial role in the development of anticancer agents. One notable example is their use in the synthesis of taxoids, such as Taxol and Taxotère, which are vital in cancer chemotherapy. The review by Ojima, Lin, and Wang (1999) highlights the advancements in this area, particularly in the synthesis of isoserine side chains of taxoids and their structure-activity relationship (Ojima et al., 1999).
Chemical Process Synthesis
Beta-amino acids, including beta-aminoarteether, are significant for the synthesis of potential therapeutic agents and biologically active compounds. Abdel-Magid et al. (1999) provide an overview of the chemical process synthesis of beta-amino acids and esters, focusing on practical applications for large-scale production. This encompasses various synthesis approaches, emphasizing asymmetric Michael-type additions and reductions of enantiomeric enamines (Abdel-Magid et al., 1999).
Development of Peptidomimetics
Beta-amino acids, including beta-aminoarteether, are increasingly being used in the design of peptidomimetics. Steer et al. (2002) discuss the applications of beta-amino acids in creating bioactive peptide analogues for various therapeutic purposes, including antimicrobial peptides and peptidase inhibitors. This highlights the versatility and potential of beta-amino acids in molecular design and drug development (Steer et al., 2002).
Catalytic Asymmetric Synthesis
The catalytic asymmetric synthesis of beta-amino acids, including beta-aminoarteether, has seen significant progress. Weiner et al. (2010) review the advances in this field, covering transition metal catalysis, organocatalysis, and biocatalysis. This research is crucial for developing new pharmaceutical drugs utilizing beta-amino acids (Weiner et al., 2010)
Eigenschaften
IUPAC Name |
2-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO5/c1-10-4-5-13-11(2)14(19-9-8-18)20-15-17(13)12(10)6-7-16(3,21-15)22-23-17/h10-15H,4-9,18H2,1-3H3/t10-,11-,12+,13+,14+,15-,16-,17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGHCIXRRLNXRN-XQLAAWPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OCCN)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)OCCN)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-Aminoarteether | |
CAS RN |
133162-24-0 | |
| Record name | SM-934 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133162240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SM-934 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TF7EGV39I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



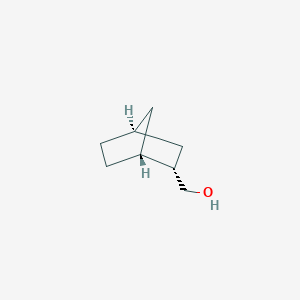
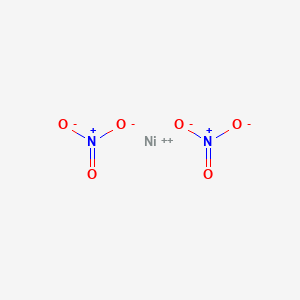
![tert-Butyl N-{[(2R,4R)-4-hydroxypyrrolidin-2-yl]methyl}carbamate](/img/structure/B3418856.png)

![1-[(Chloromethyl)sulfanyl]-2-methoxyethane](/img/structure/B3418872.png)



